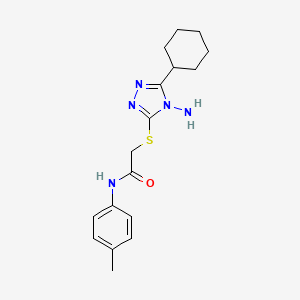![molecular formula C14H24N2O2S B2985704 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415570-17-9](/img/structure/B2985704.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide, also known as TMC-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in medical research.
Applications De Recherche Scientifique
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a wide range of potential applications in scientific research, particularly in the fields of pharmacology and drug discovery. It has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has been found to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. This makes it a potentially powerful tool for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of immune system function. These effects make N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide a promising candidate for the development of new treatments for cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its broad spectrum of activity against cancer cell lines. Additionally, its anti-inflammatory properties make it a potentially useful tool for the study of inflammatory diseases. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are a number of potential future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide. One area of interest is the development of new cancer treatments based on the compound's activity against cancer cell lines. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide and to identify any potential side effects or limitations of its use in medical research. Finally, research on the synthesis and purification of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide may lead to the development of more efficient and cost-effective methods for producing the compound.
Méthodes De Synthèse
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of thiomorpholine with oxanilic acid, followed by the addition of cyclopropanecarboxylic acid. The resulting compound is then purified using chromatography techniques to obtain the final product.
Propriétés
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13(12-1-2-12)15-11-14(3-7-18-8-4-14)16-5-9-19-10-6-16/h12H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLUFUOEUWGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)
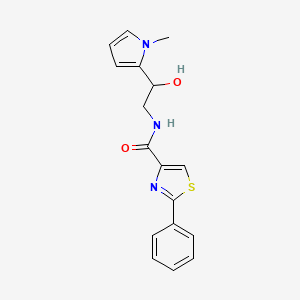

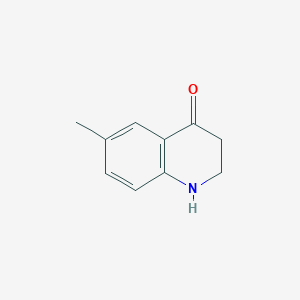
![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)
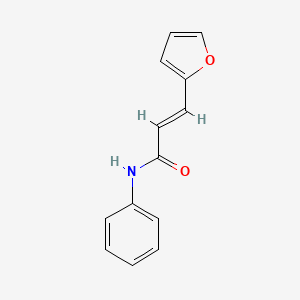
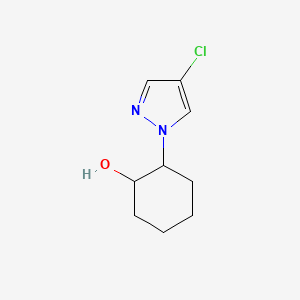

![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)




